
Resveratrol
Overview
Description
Resveratrol is a natural compound belonging to the class of polyphenols. It is primarily found in the skin of grapes, blueberries, raspberries, mulberries, and peanuts. This compound gained attention due to its presence in red wine and its potential health benefits, which have been extensively studied. It is known for its antioxidant, anti-inflammatory, and cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resveratrol can be synthesized through various methods, including chemical synthesis and biotechnological production. One common method involves the Wittig reaction, where triphenylphosphine, a base, and an alkyl halide are used to produce an olefin product . Another method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base . Additionally, the Heck reaction, which is a palladium-catalyzed coupling of an olefin with an aryl halide, is also used to synthesize this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are genetically engineered to produce this compound by introducing the biosynthetic genes responsible for its production . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Isomerization
The trans form of resveratrol can undergo photoisomerization to convert into the cis form upon exposure to ultraviolet light. This reaction is significant as the cis form exhibits different biological activities compared to the trans form. The conversion can be represented as follows:
Dimerization and Oligomerization
This compound can also undergo dimerization, forming various oligomers through oxidative coupling reactions. This process typically occurs via three regioisomeric modes:
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8–10' coupling : Found in compounds like ε-viniferin.
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8–8' coupling : Produces quadrangularin A and pallidol.
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3–8' coupling : Results in δ-viniferin.
These reactions contribute to the diversity of this compound-derived natural products, which possess distinct biological activities.
Biotransformation
In biological systems, this compound can be metabolized into various metabolites through enzymatic processes. For instance:
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The fungal pathogen Botrytis cinerea oxidizes this compound into metabolites such as restrytisol A, B, and C.
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Soil bacteria like Bacillus cereus can transform this compound into piceid (this compound 3-O-beta-D-glucoside), enhancing its stability and bioavailability.
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Stability and Degradation
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Biological Activities Related to Chemical Reactions
This compound's chemical reactions are closely linked to its biological activities:
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Antioxidant Activity : this compound can scavenge free radicals and modulate oxidative stress pathways by regulating signaling molecules like PI3K/AKT.
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Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as IL-1β and TNF-α through various signaling pathways.
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Cardioprotective Properties : this compound promotes endothelial function and reduces platelet aggregation.
The chemical reactions involving this compound significantly influence its stability, bioavailability, and therapeutic potential. Understanding these reactions provides insights into optimizing its use in dietary supplements and pharmaceutical applications. Future research should focus on improving the delivery systems for this compound to enhance its efficacy in clinical settings.
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References
The information presented here draws from a variety of authoritative sources on the chemistry of this compound:
Scientific Research Applications
Resveratrol has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound for studying polyphenol chemistry and its interactions with other molecules. In biology and medicine, this compound is investigated for its anti-cancer, anti-inflammatory, and cardioprotective effects . It has shown promise in reducing the risk of cardiovascular diseases, managing diabetes, and providing neuroprotection . Additionally, this compound is used in the food and beverage industry as a functional ingredient due to its antioxidant properties .
Mechanism of Action
Resveratrol exerts its effects through multiple molecular targets and pathways. It is known to activate sirtuin 1, a protein that regulates cellular processes related to aging and metabolism . This compound also suppresses the activation of nuclear factor-kappa B (NF-kappaB), which plays a role in inflammation and immune responses . Additionally, this compound modulates the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress .
Comparison with Similar Compounds
Resveratrol is often compared to other stilbenes, such as pterostilbene and trans-resveratrol. Pterostilbene is a phenolic compound similar to this compound but with higher bioavailability and stability . Trans-resveratrol is the most biologically active form of this compound and is more easily absorbed by the body . These compounds share similar health benefits, but this compound is unique due to its extensive research and diverse applications .
List of Similar Compounds:- Pterostilbene
- Trans-resveratrol
- 3,4’,5-Trihydroxystilbene
This compound stands out due to its well-documented health benefits and its presence in commonly consumed foods like red wine and grapes.
Biological Activity
Resveratrol (RES) is a naturally occurring polyphenol found in various plants, notably in grapes, berries, and peanuts. It has garnered significant attention for its diverse biological activities, which are believed to contribute to its potential health benefits. This article provides an overview of the biological activities of this compound, supported by recent research findings and case studies.
This compound exhibits multiple mechanisms of action that contribute to its biological activities:
- Antioxidant Activity : RES reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. It activates pathways such as AMPK/SIRT1/Nrf2 and induces autophagy through mTOR-dependent mechanisms .
- Anti-inflammatory Effects : this compound inhibits pro-inflammatory cytokines like TNF-α and IL-1β through various signaling pathways, including NF-κB and MAPK pathways .
- Cardiovascular Protection : RES improves endothelial function, reduces blood pressure, and decreases LDL oxidation, thus offering cardioprotective effects .
- Anticancer Properties : this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving p53 modulation and the inhibition of cell proliferation pathways .
Biological Activities
The following table summarizes key biological activities of this compound along with relevant research findings:
Case Studies
- Diabetes Management : A randomized controlled trial (RCT) involving 57 patients with type 2 diabetes showed that supplementation with 250 mg/day of this compound for six months resulted in a significant reduction in systolic blood pressure (SBP) from 139.71 ± 16.10 mmHg to 131.14 ± 9.86 mmHg (p = 0.01) .
- Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cells with wild-type p53 expression but had no effect on mutant p53 cells, highlighting its selective anticancer properties .
- Neurodegenerative Diseases : Research indicated that this compound could mitigate oxidative stress-related damage in models of Alzheimer's disease, suggesting a potential therapeutic role for neuroprotection .
Clinical Trials
Numerous clinical trials have investigated the efficacy of this compound across various health conditions:
- A double-blind placebo-controlled trial found that 800 mg/day of this compound significantly reduced SBP (−10.42 ± 8.40 mmHg) compared to placebo over eight weeks among participants with type 2 diabetes .
- Another study reported improvements in lipid profiles and inflammatory markers among participants taking this compound supplements, reinforcing its cardiovascular benefits .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which resveratrol exerts its chemopreventive effects in carcinogenesis?
this compound operates through three key stages: (1) anti-initiation (antioxidant activity, induction of phase II detoxifying enzymes like glutathione S-transferase), (2) antipromotion (suppression of cyclooxygenase-2 [COX-2], inhibition of NF-κB-mediated inflammation), and (3) antiprogression (induction of apoptosis via p53 activation and cell cycle arrest at G1/S phase). Experimental validation includes assays like DMBA-induced mouse mammary gland lesions and TPA-promoted skin tumor models .
Q. Which experimental models are commonly used to study this compound’s biological activity?
- In vitro : Human promyelocytic leukemia cells (e.g., HL-60) for differentiation assays, primary mammary epithelial cells for COX-2 suppression studies .
- In vivo : DMBA-induced tumorigenesis in rats, TPA-promoted mouse skin cancer models, and ovarian aging studies in C57/BL6 mice .
- Cell-free systems : Antioxidant activity measured via DPPH radical scavenging assays .
Q. What are the standard protocols for preparing this compound solutions in laboratory settings?
this compound is typically dissolved in ethanol, methanol, or DMSO at concentrations ≤100 µM for cell culture studies. For animal models, oral administration via drinking water (e.g., 30 mg/L providing ~7 mg/kg/day in mice) is common. Solvent choice must account for cytotoxicity thresholds (e.g., DMSO <0.1% v/v) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound extraction and formulation?
RSM employs Box-Behnken or central composite designs to model interactions between variables (e.g., pressure, temperature, solvent ratio). Key steps:
- Validate models using R² (>0.75) and signal-to-noise ratios (>4) to ensure predictive accuracy .
- For supercritical CO₂ extraction, optimize parameters to maximize this compound yield (e.g., 40°C, 30 MPa) while minimizing co-extraction of impurities like emodin .
Q. How should researchers address contradictory data in systematic reviews of this compound’s efficacy?
Contradictions often arise from heterogeneity in:
- Dosage : Human trials use 5–1500 mg/day, while rodent studies range from 1–400 mg/kg .
- Bioavailability : Low oral absorption (<1%) due to rapid metabolism; formulations like SMEDDS (self-microemulsifying drug delivery systems) improve solubility and intestinal permeability . Mitigation strategies include meta-regression to adjust for covariates (e.g., species, administration route) and subgroup analysis by study quality .
Q. What methodological considerations are critical for designing dose-response studies on this compound?
- In vitro : Use a wide concentration range (0.1–100 µM) to capture U-shaped responses (e.g., hormetic effects on cell viability).
- In vivo : Account for pharmacokinetics (e.g., rapid glucuronidation) by testing multiple dosing regimens (acute vs. chronic).
- Include negative controls (e.g., solvent-only) and positive controls (e.g., cisplatin for apoptosis assays) .
Q. How can researchers ensure reproducibility in this compound studies?
- Standardize protocols for cell culture (e.g., passage number <20, serum-free media preconditioning).
- Report this compound source, purity (>98% by HPLC), and storage conditions (−80°C in amber vials) .
- Validate findings across multiple models (e.g., replicate DMBA-induced tumors in both rats and transgenic mice) .
Q. Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing this compound’s multifactorial effects?
- Multivariate analysis : Principal component analysis (PCA) to disentangle antioxidant vs. pro-apoptotic effects.
- Time-series data : Mixed-effects models to account for longitudinal changes in biomarkers (e.g., telomerase activity in aging studies) .
Q. How to design a systematic review of this compound’s therapeutic potential?
Follow PRISMA guidelines:
- Search strategy : Combine MeSH terms ("this compound," "neoplasms/drug therapy") with keywords in PubMed/Embase/Cochrane .
- Inclusion criteria : Prioritize studies with in vivo endpoints (tumor volume, survival) over in vitro biomarkers .
Q. What ethical and safety protocols are essential for this compound research involving animals?
- Obtain IACUC approval for protocols (e.g., DMBA administration in rats).
- Justify sample sizes using power analysis (e.g., n=10/group for 80% statistical power in tumorigenesis models) .
Q. Tables
Table 1. Key Parameters for this compound Formulation Optimization Using RSM
Variable | Range | Optimal Value | Impact on Yield |
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Pressure (MPa) | 20–40 | 30 | ↑ this compound |
Temperature (°C) | 35–55 | 40 | ↓ Emodin |
CO₂ Flow Rate | 10–30 mL/min | 20 mL/min | Balanced |
Adapted from |
Table 2. Common Pitfalls in this compound Research and Mitigation Strategies
Pitfall | Solution | Reference |
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Low bioavailability | Use SMEDDS or nanoencapsulation | |
Heterogeneous study designs | Adopt CONSORT guidelines for trials | |
Contradictory mechanisms | Validate via siRNA knockdown assays |
Properties
IUPAC Name |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Record name | resveratrol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Resveratrol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031980 | |
Record name | Resveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |
Record name | RESVERATROL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ... | |
Record name | Resveratrol | |
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Color/Form |
Off-white powder from methanol | |
CAS No. |
501-36-0 | |
Record name | Resveratrol | |
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Record name | Resveratrol | |
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Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |
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Record name | RESVERATROL | |
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Record name | RESVERATROL | |
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Record name | Resveratrol | |
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Melting Point |
253-255 °C, MP: 261 °C (decomposes), 254 °C | |
Record name | Resveratrol | |
Source | DrugBank | |
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Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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